molecular formula C12H13NO2 B1295408 (2,5-dimethyl-1H-indol-3-yl)acetic acid CAS No. 5435-40-5

(2,5-dimethyl-1H-indol-3-yl)acetic acid

Cat. No. B1295408
CAS RN: 5435-40-5
M. Wt: 203.24 g/mol
InChI Key: TYNHPLJFWKDNTJ-UHFFFAOYSA-N
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Description

(2,5-dimethyl-1H-indol-3-yl)acetic acid is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research. Indole derivatives, such as indole-3-acetic acid, are significant in various biological contexts, including as hormones in plants and metabolites in humans, animals, and microorganisms . The papers provided focus on the synthesis and potential applications of indole derivatives, which can offer insights into the properties and reactivity of (2,5-dimethyl-1H-indol-3-yl)acetic acid.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and the use of various reagents. For example, the synthesis of indolylamides from amines and carboxylic acids is described, where the amides are stable under basic conditions and can be converted to the corresponding carboxylic acids through treatment with CSA and subsequent hydrolysis . Another paper describes the synthesis of aminoethyl-substituted indole-3-acetic acids, which are chemically stable and can be linked to proteins or biotin without prior protection of their carboxyl groups . These methods could potentially be adapted for the synthesis of (2,5-dimethyl-1H-indol-3-yl)acetic acid.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their reactivity and function. The papers discuss the use of spectroscopic tools such as FT-IR and NMR to observe synthesized compounds . These techniques could be employed to analyze the structure of (2,5-dimethyl-1H-indol-3-yl)acetic acid, ensuring the correct synthesis and identifying key structural features that influence its reactivity and interactions.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, which can be used to modify their structure or link them to other molecules. For instance, the aminoethyl-substituted indole-3-acetic acids can be linked to other molecules through their amino groups . Similarly, the synthesis of indolylamides involves conversion to esters, amides, and aldehydes . These reactions are indicative of the versatility of indole derivatives and suggest that (2,5-dimethyl-1H-indol-3-yl)acetic acid could also participate in a range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The research describes the synthesis of a tetracyclic indole derivative and its analysis using DFT calculations, which revealed its potential as a non-linear optical material due to its significant β tensor . Although not directly related to (2,5-dimethyl-1H-indol-3-yl)acetic acid, this study highlights the importance of understanding the electronic properties of indole derivatives, which can impact their physical properties and applications.

Scientific Research Applications

  • Scientific Field : Biochemical Research

    • Application Summary : “(2,5-dimethyl-1H-indol-3-yl)acetic acid” is a biochemical used in proteomics research .
  • Scientific Field : Plant Biology

    • Application Summary : “(2,5-dimethyl-1H-indol-3-yl)acetic acid” is similar to Indole-3-acetic acid (IAA), a plant hormone produced by the degradation of tryptophan in higher plants . It regulates tissue differentiation, apical dominance, and responses to light, gravity, and pathogens . It also induces plant cell elongation and division, causing uncontrolled growth .
  • Scientific Field : Synthetic Organic Chemistry

    • Application Summary : Indole derivatives, including “(2,5-dimethyl-1H-indol-3-yl)acetic acid”, are important in the synthesis of selected alkaloids .
    • Methods of Application : The compound could be used in various synthetic procedures to construct indoles as a moiety in selected alkaloids .

properties

IUPAC Name

2-(2,5-dimethyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-3-4-11-10(5-7)9(6-12(14)15)8(2)13-11/h3-5,13H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNHPLJFWKDNTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00281372
Record name (2,5-dimethyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-dimethyl-1H-indol-3-yl)acetic acid

CAS RN

5435-40-5
Record name 5435-40-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21431
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Record name (2,5-dimethyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,5-dimethyl-1H-indol-3-yl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Torisu, K Kobayashi, M Iwahashi, H Egashira… - European journal of …, 2005 - Elsevier
A series of N-(p-alkoxy)benzoyl-5-methoxy-2-methylindole-3-acetic acids and N-(p-butoxy)benzoyl-2-methylindole-4-acetic acid were discovered as new chemical leads for a …
Number of citations: 26 www.sciencedirect.com
TA Rietz - 2022 - ir.vanderbilt.edu
Immune co-stimulatory and co-inhibitory receptors play a critical role in the maintenance of immune homeostasis. These checkpoint proteins have been proven to be effective targets in …
Number of citations: 0 ir.vanderbilt.edu

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